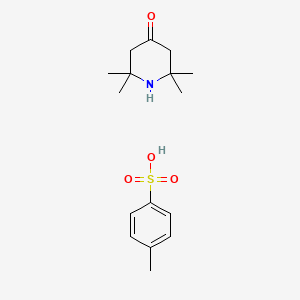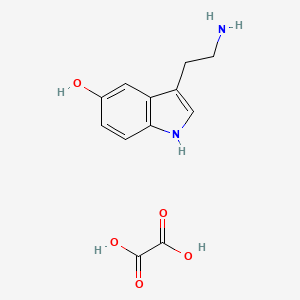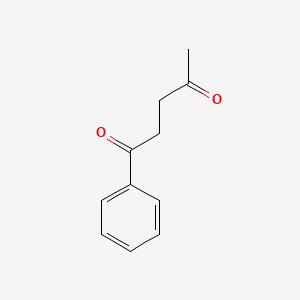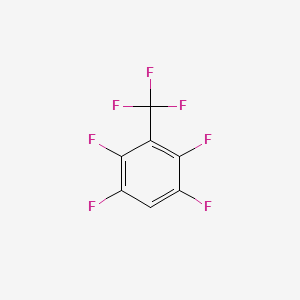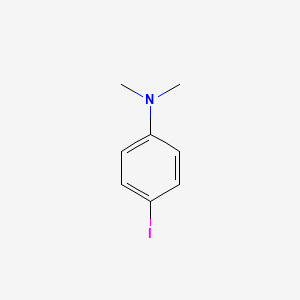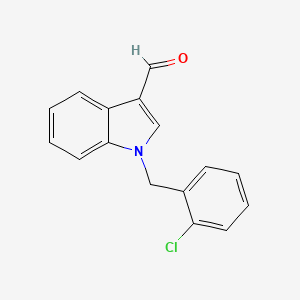
1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
The compound “1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde” is likely a complex organic molecule. It appears to contain an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a 2-chlorobenzyl group and a carbaldehyde group .
Synthesis Analysis
While the specific synthesis process for “1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde” is not available, similar compounds are often synthesized through multi-step processes involving reactions such as O-propargylation and copper-catalyzed 1,3-dipolar cycloaddition .Wissenschaftliche Forschungsanwendungen
Gold-Catalyzed Cycloisomerizations
Kothandaraman et al. (2011) explored the preparation of 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization. This process, involving intramolecular addition and iododeauration, yields products in good to excellent yields, suggesting a potential application in synthesizing derivatives of indole carbaldehydes like 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (Kothandaraman, S. R. Mothe, S. S. M. Toh, & P. Chan, 2011).
Palladacycles with Indole Core
Singh et al. (2017) synthesized palladacycles using indole carbaldehydes. These complexes demonstrated efficiency as catalysts in reactions like Suzuki–Miyaura coupling and allylation of aldehydes, indicating potential catalytic applications of compounds related to 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (M. Singh, F. Saleem, R. Pal, & A. Singh, 2017).
Baeyer-Villiger Oxidation
Bourlot, Desarbre, and Mérour (1994) investigated the Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes. This reaction is key in synthesizing various indole derivatives, potentially including those related to 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (A. Bourlot, E. Desarbre, & J. Mérour, 1994).
Oxirane-Opening—1,3-Oxazole-Closure Process
Suzdalev et al. (2011) studied the reaction of 2-chloroindole-3-carbaldehyde with epichlorohydrin, leading to the formation of oxazolo[3,2-a]indole. These findings suggest potential synthetic pathways for creating novel structures from indole carbaldehydes (K. Suzdalev, S. V. Den’kina, G. Borodkin, et al., 2011).
Synthesis of Heterocyclic Compounds
Vikrishchuk et al. (2019) demonstrated the synthesis of new heterocyclic compounds, namely triazolo(thiadiazepino)indoles, from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes. This process may be relevant for developing compounds with similar structures to 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (N. I. Vikrishchuk, K. Suzdalev, A. Y. Dranikova, et al., 2019).
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPDMKKPNRPZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358067 | |
| Record name | 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde | |
CAS RN |
90815-00-2 | |
| Record name | 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



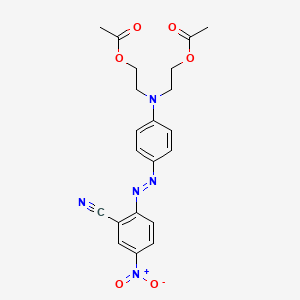
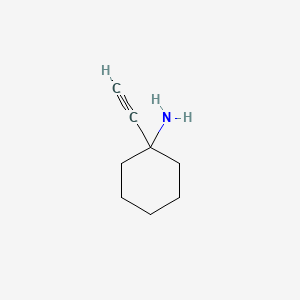
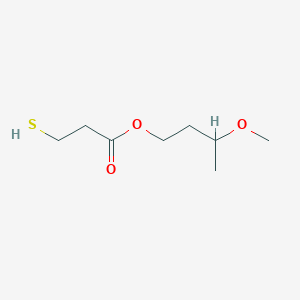
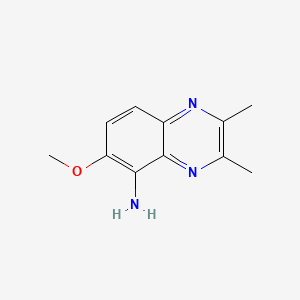
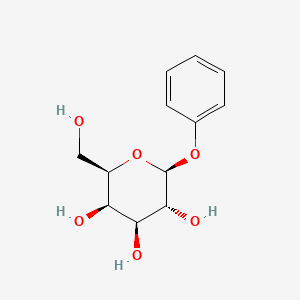
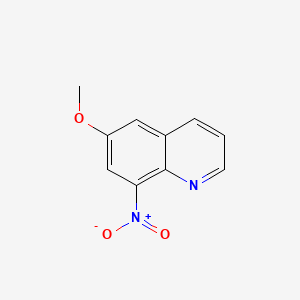
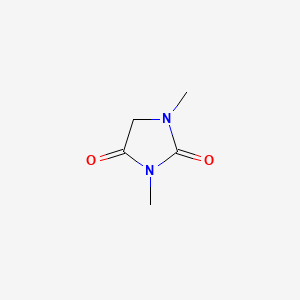
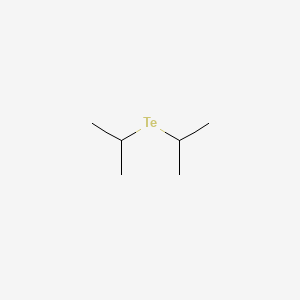
![[Leu8,des-Arg9]bradykinin](/img/structure/B1580625.png)
